molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6

Ethyl 4-(1-aminoethyl)benzoate

Cat. No.: B1424215
CAS No.: 802566-87-6
M. Wt: 193.24 g/mol
InChI Key: FQWWOESDLILZDD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring at the 4-position, and an ethyl ester group is attached to the carboxyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • From 4-(1-aminoethyl)benzoic acid: The compound can be synthesized by esterifying 4-(1-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • From 4-aminobenzoic acid: Another method involves the alkylation of 4-aminobenzoic acid with ethyl bromoacetate followed by reduction of the resulting ester to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides or alkyl halides are used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzoate derivatives, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.

  • Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-aminobenzoate (PABA): Similar in structure but lacks the aminoethyl group.

  • 4-(1-aminoethyl)pyridine: Similar core structure but with a pyridine ring instead of a benzene ring.

  • 4-aminobenzonitrile: Contains an amino group and a nitrile group on the benzene ring.

Uniqueness: Ethyl 4-(1-aminoethyl)benzoate is unique due to its combination of an aminoethyl group and an ethyl ester group, which provides distinct chemical reactivity and versatility compared to other similar compounds.

Properties

CAS No.

802566-87-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-[(1R)-1-aminoethyl]benzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1

InChI Key

FQWWOESDLILZDD-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(1-aminoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.